molecular formula C19H15ClFN3O3S3 B2813288 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide CAS No. 1100755-77-8

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide

Cat. No.: B2813288
CAS No.: 1100755-77-8
M. Wt: 483.98
InChI Key: REWALUIPJQTUBH-ZBJSNUHESA-N
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Description

The compound “(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide” is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core. Key substituents include:

  • A 6-fluoro-substituted benzo[d]thiazol moiety, contributing rigidity and aromatic stacking capabilities.
  • A prop-2-yn-1-yl (propargyl) group, enabling click chemistry modifications or covalent binding to biological targets.

The stereochemistry (E-configuration) and sulfonyl linkage likely influence its conformational stability and solubility profile .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S3/c1-2-9-23-13-6-5-12(21)11-15(13)28-19(23)22-18(25)14-4-3-10-24(14)30(26,27)17-8-7-16(20)29-17/h1,5-8,11,14H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWALUIPJQTUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Sulfonamide Group : Contributes to the compound's pharmacological properties.
  • Chlorothiophene Ring : Enhances lipophilicity and may influence receptor binding.
  • Fluorinated Benzo[d]thiazole : Impacts metabolic stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Notably, sulfonamides are known to inhibit carbonic anhydrases and other enzymes, which may play a role in their therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this sulfonamide can act as inhibitors of various enzymes, including:

  • Carbonic Anhydrases : Important for regulating pH and fluid balance.
  • DNA Topoisomerases : Involved in DNA replication and repair processes .

Antimicrobial Activity

Sulfonamides have historically been used for their antimicrobial properties. The structural modifications in this compound may enhance its efficacy against bacterial strains resistant to traditional antibiotics.

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds. The presence of the benzo[d]thiazole moiety suggests potential activity against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications like those in this compound could enhance effectiveness .
  • Anticancer Studies : Research on related compounds has shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. These studies often highlight the importance of substituents like fluorine in enhancing cytotoxicity .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that compounds with similar structures can effectively inhibit topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition can lead to increased DNA damage and cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrases and topoisomerases

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Chlorothiophene SubstituentIncreased lipophilicity
Fluorinated Benzo[d]thiazoleEnhanced metabolic stability
Sulfonamide GroupBroad-spectrum antimicrobial properties

Scientific Research Applications

Anti-inflammatory Potential

Recent studies indicate that compounds with similar structures exhibit anti-inflammatory properties. For example, molecular docking studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide could be explored for its potential to mitigate inflammation-related diseases .

Antimicrobial Activity

Compounds containing thiophene and thiazole moieties have been reported to possess antimicrobial activity. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains. Research into similar derivatives has shown promising results against various pathogens, indicating a potential application for this compound in developing new antimicrobial agents .

Anticancer Research

The structural features of this compound suggest it may interact with biological targets implicated in cancer progression. Studies on related thiazole and pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer properties of this compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed for structural confirmation and purity assessment. The synthetic routes often utilize commercially available reagents, making the process relatively accessible for laboratory-scale production .

Case Study 1: Inhibition of 5-Lipoxygenase

A study focused on structurally similar compounds demonstrated their inhibitory effects on 5-lipoxygenase through molecular docking simulations. The findings indicated that modifications to the thiophene and thiazole components could enhance binding affinity, suggesting a pathway for optimizing the design of new anti-inflammatory agents based on this scaffold .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of sulfonamide compounds were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant antimicrobial activity, supporting the hypothesis that this compound could serve as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Methods

Compound similarity is critical for predicting biological activity, as structurally analogous molecules often share pharmacological properties . Computational tools like Mercury CSD 2.0 enable packing similarity analysis and intermolecular interaction comparisons, which are vital for understanding crystallographic behavior . For example:

  • SHELXL (used for crystal structure refinement) highlights precise bond-length and angle variations between analogs, which can affect binding affinity .
  • Fulleropyrrolidines (e.g., N-methylfulleropyrrolidine) share the pyrrolidine backbone but differ in electron-accepting capacity due to fullerene substituents. The target compound’s sulfonyl and fluoro groups may enhance solubility relative to fullerene derivatives .

Substituent Effects on Physicochemical Properties

Compound Class Key Substituents Molecular Weight (Da) Solubility Trend Biological Relevance
Target Compound Sulfonyl, fluoro, propargyl ~500 (estimated) Moderate (polar groups) Potential kinase inhibition
Alkyltrimethylammonium (BAC-C12) Long alkyl chain, quaternary ammonium 361.9 Low (CMC = 8.3 mM) Surfactant/antimicrobial
Fulleropyrrolidines Fullerene, N-methyl ~750 Very low (hydrophobic) Electron-accepting materials
  • Electrochemical Properties : The propargyl group in the target compound may enable redox activity, contrasting with the inert alkyl chains of BAC-C12 .
  • Solubility : Fluorine and sulfonyl groups improve aqueous solubility compared to hydrophobic fullerene derivatives .

Research Findings and Methodological Considerations

  • Spectrofluorometry vs. Tensiometry : Methods like those used for BAC-C12’s critical micelle concentration (CMC) determination could be adapted to study the target compound’s aggregation behavior, though its complex structure may require advanced techniques (e.g., cryo-EM) .

Q & A

Q. What are the key functional groups and structural motifs in this compound, and how do they influence its reactivity and biological activity?

The compound contains:

  • A 5-chlorothiophene sulfonyl group , which enhances electrophilicity and potential enzyme inhibition via sulfonamide interactions .
  • A pyrrolidine-2-carboxamide core, contributing to conformational rigidity and hydrogen-bonding capabilities .
  • A 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene moiety, offering π-stacking potential and metabolic stability via fluorine substitution . Methodological Insight: Use HPLC-MS and FT-IR to track functional group stability during synthesis .

Q. What synthetic strategies are recommended for constructing the benzo[d]thiazole and pyrrolidine subunits?

  • Benzo[d]thiazole Synthesis : Cyclize 2-aminothiophenol derivatives with fluorinated ketones under acidic conditions (e.g., H₂SO₄, 80°C), followed by propargylation using CuI/DIPEA catalysis .
  • Pyrrolidine-2-carboxamide Formation : Employ a Strecker reaction or ring-closing metathesis, with carboxamide coupling via EDC/HOBt activation . Key Reference: Multi-step coupling requires TLC monitoring and column chromatography for intermediate purification .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~3.5 ppm), propargyl (δ ~2.1 ppm), and fluorine (δ ~-110 ppm) groups .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during sulfonamide coupling?

Q. What in vitro assays are recommended to evaluate its protease inhibition potential?

  • Fluorogenic Assays : Use Z-FR-AMC substrate with cathepsin B (pH 5.5, 37°C); measure IC₅₀ via fluorescence quenching .
  • Kinetic Studies : Apply Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) . Note: Include controls with E-64 (standard inhibitor) to validate assay reliability .

Q. How should researchers address solubility limitations in biological testing?

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) with PEG-400 to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion .

Conflict Resolution in Data Interpretation

Q. If biological activity varies between batches, how can researchers identify the source of inconsistency?

  • HPLC-PDA : Check for degradation products (e.g., hydrolyzed sulfonamide) .
  • Bioassay-Guided Fractionation : Isolate active components via preparative TLC .
  • Elemental Analysis : Confirm stoichiometry of Cl/F atoms to rule out synthetic deviations .

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